3-(2-chlorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-(2-chlorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19ClN4O2S and its molecular weight is 474.96. The purity is usually 95%.
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Scientific Research Applications
Structural and Molecular Characterization
The synthesis and molecular structure of derivatives of quinazolin-4(3H)-one, including their spectroscopic (NMR, MS, FT-IR) and crystallography analyses, have been extensively studied. For example, Wu et al. (2022) focused on the synthesis and structural properties of 4-(2-chlorobenzyl)-1-(4-hydroxy-3- ((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, highlighting its interactions with SHP2 protein and potential inhibitory activity through molecular docking and dynamics simulations Wu et al., 2022.
Biological Applications
The synthesis and evaluation of biological activities, including antimicrobial, anti-inflammatory, and antitumor activities, of quinazolinone derivatives have been of significant interest. For instance, Zhou et al. (2021) synthesized a derivative and assessed its antitumor activity, showing promising results against human hepatoma and melanoma cells Zhou et al., 2021.
Corrosion Inhibition
Research by Errahmany et al. (2020) explored novel quinazolinone derivatives as corrosion inhibitors for mild steel in acidic media, demonstrating their potential in material science and engineering through experimental and computational studies Errahmany et al., 2020.
Antimicrobial and Antifungal Activities
Quinazolin-4(3H)-one derivatives have shown significant antimicrobial and antifungal activities, with some compounds outperforming standard agricultural bactericides and fungicides. Wang et al. (2019) designed and synthesized a series of these derivatives, which exhibited promising activities against phytopathogenic microorganisms Wang et al., 2019.
Analgesic and Anti-inflammatory Activities
New 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring have been synthesized and screened for their analgesic and anti-inflammatory activities. Dewangan et al. (2016) reported on compounds demonstrating potent activities in these areas, indicating their therapeutic potential Dewangan et al., 2016.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2S/c1-16-7-6-9-17(13-16)23-28-22(32-29-23)15-33-25-27-21-12-5-3-10-19(21)24(31)30(25)14-18-8-2-4-11-20(18)26/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMMRDMFUJIPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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